Chk2 Selectivity Over Chk1: VRX0466617 vs. CCT241533 vs. BML-277
VRX0466617 demonstrates superior selectivity for Chk2 over the functionally related checkpoint kinase Chk1 compared to other widely used Chk2 inhibitors [1]. While CCT241533 exhibits only 63-fold selectivity (Chk2 IC50 3 nM vs. Chk1 IC50 190 nM) and BML-277 shows approximately 667-fold selectivity (Chk2 IC50 15 nM vs. Chk1 IC50 >10 μM), VRX0466617 achieves >71-fold selectivity with a Chk1 IC50 exceeding 10 μM against a Chk2 IC50 of 140 nM [1]. At 10 μM VRX0466617, no detectable inhibition of ATM, ATR, or Chk1 downstream substrates (Smc1, p53, Chk1 phosphorylation) was observed, confirming functional kinase selectivity in cellular contexts [2].
| Evidence Dimension | Chk2 vs. Chk1 Selectivity Ratio |
|---|---|
| Target Compound Data | Chk2 IC50 = 140 nM; Chk1 IC50 >10 μM; Selectivity Ratio >71-fold |
| Comparator Or Baseline | CCT241533: Chk2 IC50 = 3 nM; Chk1 IC50 = 190 nM; Ratio = 63-fold. BML-277 (Chk2 Inhibitor II): Chk2 IC50 = 15 nM; Chk1 IC50 >10 μM; Ratio ≈ 667-fold. |
| Quantified Difference | VRX0466617 exhibits superior selectivity compared to CCT241533 (>71-fold vs. 63-fold) and comparable functional selectivity window to BML-277, while providing an alternative chemotype (isothiazole carboxamidine) for orthogonal target validation. |
| Conditions | Biochemical kinase inhibition assays; cellular assays monitoring ATM/ATR substrate phosphorylation in irradiated cells [1][2] |
Why This Matters
High Chk1 selectivity is essential for deconvolving Chk2-specific biology from Chk1-mediated effects; cross-inhibition of Chk1, even at moderate levels as seen with CCT241533, can induce G2/M checkpoint abrogation and confounding genotoxicity phenotypes.
- [1] Garrett MD, Collins I. Anticancer therapeutic potential of checkpoint kinase inhibitors. In: Waring MJ, editor. Cancer II. Topics in Medicinal Chemistry. 2017. Table 2: Structures, selectivities and cellular activities of selected CHK2 inhibitors. PMC3998639. View Source
- [2] Carlessi L, Buscemi G, Larson G, Hong Z, Wu JZ, Delia D. Biochemical and cellular characterization of VRX0466617, a novel and selective inhibitor for the checkpoint kinase Chk2. Mol Cancer Ther. 2007 Mar;6(3):935-44. doi: 10.1158/1535-7163.MCT-06-0567. PMID: 17363488. View Source
